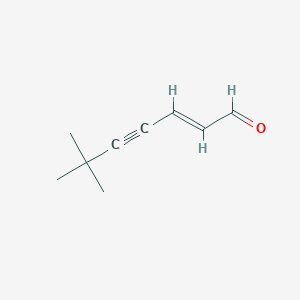

(E)-6,6-dimethylhept-2-en-4-ynal

説明

Synthesis Analysis

The synthesis of compounds similar to (E)-6,6-dimethylhept-2-en-4-ynal often involves complex reactions. For example, the facile one-step synthesis of 4-hydroxy-2E-nonenal and its dimethyl acetal through a cross-metathesis reaction highlights a method that could potentially be adapted for the synthesis of (E)-6,6-dimethylhept-2-en-4-ynal (Soulère et al., 2007). Additionally, enantioselective allylation represents another synthesis pathway, which underscores the versatility in synthesizing complex organic molecules (Koukal & Kotora, 2015).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related compounds have been thoroughly investigated, offering insights into (E)-6,6-dimethylhept-2-en-4-ynal's structure. Studies on enol-keto tautomerism, spectroscopic properties, and intramolecular hydrogen bonds provide a foundation for understanding its molecular structure (Demircioğlu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the Au(I)-catalyzed cycloisomerization of amide- or ester-tethered 1,6-enynes, reveal the reactive nature and potential transformations of (E)-6,6-dimethylhept-2-en-4-ynal. Such reactions underscore the compound's versatility and reactivity under different conditions (Lee et al., 2009).

Physical Properties Analysis

The physical properties of compounds structurally related to (E)-6,6-dimethylhept-2-en-4-ynal, such as their solubility, melting points, and crystalline forms, can be inferred from detailed studies. For instance, investigations into the polymorphism, mechanochromism, and thermochromism of certain derivatives provide valuable information on the physical characteristics that (E)-6,6-dimethylhept-2-en-4-ynal may exhibit (Zhou et al., 2017).

Chemical Properties Analysis

Exploring the chemical properties of (E)-6,6-dimethylhept-2-en-4-ynal involves examining its reactivity, stability, and interactions with other molecules. Studies on the reactivity of similar compounds, such as the synthesis and evaluation of 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants, highlight the complex chemical behaviors that (E)-6,6-dimethylhept-2-en-4-ynal might display (Wijtmans et al., 2004).

科学的研究の応用

Pharmaceutical Synthesis : (E)-6,6-dimethylhept-2-en-4-ynal is used in the synthesis of pharmaceuticals like terbinafine, a well-known antifungal medication. The purity of terbinafine's parent substance is critically evaluated, with impurities identified during its synthesis process (Kazakov & Golosov, 2006).

Green Chemistry : This compound is involved in the green chemistry synthesis of fine chemicals. A study demonstrates the reduction of the E factor (a measure of environmental impact) in the synthesis of fine chemicals, emphasizing the role of process intensification and multifunctional solid catalysts (Climent et al., 2010).

Key Intermediate in Synthesis : It serves as a key intermediate in the stereoselective synthesis of certain compounds. For example, it's used in the synthesis of (E)-1-halo-6,6-dimethyl-2-hepten-4-yne, a critical intermediate for terbinafine (Chou, Tseng & Chen, 2000).

Spectroscopy and Molecular Studies : It is used in the study of pyrene derivatives in the context of broadband nonlinear optical material. The synthesis of these derivatives is important for understanding the magnitude and mechanism of transient refraction (Wu et al., 2017).

Corrosion Inhibition : Spirocyclopropane derivatives, including compounds related to (E)-6,6-dimethylhept-2-en-4-ynal, are studied for their effectiveness in inhibiting corrosion in certain metals (Chafiq et al., 2020).

Organic Chemistry Research : It's used in various organic chemistry reactions, for instance, in the Darzens reaction involving myrtenal (Nuretdinov et al., 1995).

NMR Studies of Organolithium Compounds : (E)-6,6-dimethylhept-2-en-4-ynal plays a role in NMR studies, particularly in the study of organolithium compounds (Eppers, Fox & Günther, 1992).

特性

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSLKJVPPOREBI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6,6-dimethylhept-2-en-4-ynal | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

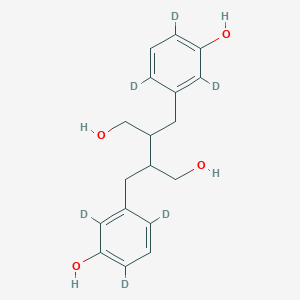

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)

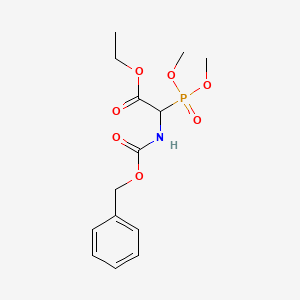

![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)